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molecular formula C6H10N2S B119609 Methyl-(2-methyl-thiazol-4-ylmethyl)-amine CAS No. 144163-81-5

Methyl-(2-methyl-thiazol-4-ylmethyl)-amine

Cat. No. B119609
M. Wt: 142.22 g/mol
InChI Key: GJHOBSIOQKGKSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08193227B2

Procedure details

2-Methyl-4-(chloromethyl)thiazole (2.94 g, CAS#39238-07-8) was dissolved in 40% methylamine (39 mL, 25 equivalents) at 25° C. for 1 h. The mixture was evaporated and purified using 10% methanol/dichloromethane with 0.5% NH4OH to give 2.83 g (99%) of the amine.
Quantity
2.94 g
Type
reactant
Reaction Step One
Quantity
39 mL
Type
reactant
Reaction Step One
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][CH:4]=[C:5]([CH2:7]Cl)[N:6]=1.[CH3:9][NH2:10]>>[CH3:9][NH:10][CH2:7][C:5]1[N:6]=[C:2]([CH3:1])[S:3][CH:4]=1

Inputs

Step One
Name
Quantity
2.94 g
Type
reactant
Smiles
CC=1SC=C(N1)CCl
Name
Quantity
39 mL
Type
reactant
Smiles
CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Name
Type
product
Smiles
CNCC=1N=C(SC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.83 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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